molecular formula C17H20BrN5O2 B7803911 7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-97-4

7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B7803911
CAS No.: 476480-97-4
M. Wt: 406.3 g/mol
InChI Key: DZTVKQIYFDGUOO-UHFFFAOYSA-N
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Description

7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a bromobenzyl group, a butylamino group, and a methyl group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of 3-methylxanthine with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Chlorobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3-Fluorobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3-Methylbenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The presence of the bromobenzyl group in 7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This distinguishes it from other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

7-[(3-bromophenyl)methyl]-8-(butylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O2/c1-3-4-8-19-16-20-14-13(15(24)21-17(25)22(14)2)23(16)10-11-6-5-7-12(18)9-11/h5-7,9H,3-4,8,10H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTVKQIYFDGUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-97-4
Record name 7-(3-BROMOBENZYL)-8-(BUTYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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